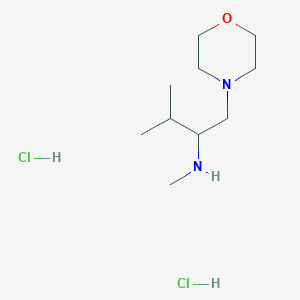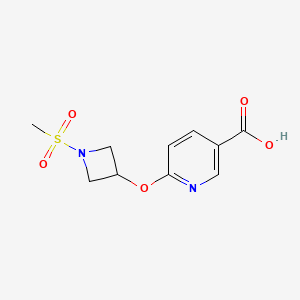
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride
説明
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is a chemical compound used in various fields of research and industry. It has a molecular formula of C8H15ClN2O and a molecular weight of 190.67 g/mol .
Physical And Chemical Properties Analysis
This compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .作用機序
Target of Action
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is a chemical compound used in various fields of research and industry. It is used as a reagent for the synthesis of esomeprazole analogs, which show σ1 binding and neuroprotective characteristics in vitro . The primary target of this compound is the σ1 receptor, a chaperone protein at the endoplasmic reticulum that modulates ion channels and receptors .
Mode of Action
The compound interacts with the σ1 receptor, a chaperone protein at the endoplasmic reticulum . This interaction can influence the function of various ion channels and receptors, leading to changes in cellular signaling .
Pharmacokinetics
, which suggests it could be well-absorbed and distributed in the body. The metabolism and excretion of the compound would depend on various factors, including the specific metabolic pathways present in the body.
Result of Action
The interaction of this compound with the σ1 receptor can lead to neuroprotective effects . This is due to the modulation of ion channels and receptors by the σ1 receptor, which can influence neuronal signaling and potentially protect against neuronal damage .
特性
IUPAC Name |
cyclopropyl-[3-(methylamino)azetidin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-9-7-4-10(5-7)8(11)6-2-3-6;/h6-7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOGLSIFXKEYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C(=O)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B1473130.png)








![4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1473144.png)



